1,3-Dimethylbutyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethylbutyl butyrate is an organic ester compound with the molecular formula C10H20O2 It is known for its pleasant fruity odor, making it a valuable component in the fragrance and flavor industries
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dimethylbutyl butyrate can be synthesized through the esterification of 1,3-dimethylbutanol with butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced separation techniques, such as distillation, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dimethylbutyl butyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 1,3-dimethylbutanol and butyric acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Hydrolysis: 1,3-Dimethylbutanol and butyric acid.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethylbutyl butyrate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems, including its role as a flavoring agent.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,3-dimethylbutyl butyrate involves its interaction with molecular targets and pathways in biological systems. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may exert biological effects. The compound may also interact with receptors and enzymes, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Butyl butyrate: Another ester with a similar fruity odor, used in fragrances and flavors.
1,3-Dimethylbutyl acetate: A related ester with similar chemical properties and applications.
Isobutyl butyrate: Another ester used in the fragrance industry.
Uniqueness: 1,3-Dimethylbutyl butyrate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its pleasant odor and solvent capabilities make it valuable in various applications, distinguishing it from other similar esters.
Eigenschaften
CAS-Nummer |
5332-88-7 |
---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
4-methylpentan-2-yl butanoate |
InChI |
InChI=1S/C10H20O2/c1-5-6-10(11)12-9(4)7-8(2)3/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
YKIZNXWSYATKON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC(C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.